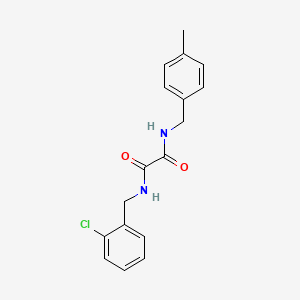![molecular formula C25H34N2O2 B5118684 2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5118684.png)
2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol, commonly known as Irganox 1076, is a phenolic antioxidant that is widely used in various industries, including plastics, rubber, and coatings. It is a white crystalline powder that is soluble in organic solvents such as benzene, chloroform, and toluene. Irganox 1076 is known for its ability to prevent oxidative degradation of polymers, thereby extending their useful life.
Wirkmechanismus
Irganox 1076 acts as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. It does this by donating a hydrogen atom to the free radical, thereby neutralizing its reactivity. This prevents the free radical from reacting with other molecules and causing oxidative damage.
Biochemical and Physiological Effects:
Irganox 1076 has been shown to have low toxicity and is considered safe for use in various applications. It is metabolized in the liver and excreted in the urine. Studies have shown that it does not accumulate in the body and is rapidly eliminated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Irganox 1076 in lab experiments is its stability and ease of handling. It is also relatively inexpensive and readily available. However, one of the limitations is that it may interfere with certain assays and experiments, particularly those involving free radical generation.
Zukünftige Richtungen
There are several areas of research that could be explored further with regards to Irganox 1076. These include:
1. Development of new synthesis methods to improve the efficiency and yield of Irganox 1076 production.
2. Investigation of the potential use of Irganox 1076 in the pharmaceutical industry as a drug delivery system.
3. Study of the effects of Irganox 1076 on human health and the environment.
4. Development of new applications for Irganox 1076 in fields such as cosmetics and personal care products.
5. Investigation of the potential use of Irganox 1076 as a food preservative and antioxidant.
Synthesemethoden
The synthesis of Irganox 1076 involves the reaction between 2,6-di-tert-butylphenol and 1-isopropyl-2-mercaptobenzimidazole. The reaction is carried out in the presence of a base and a solvent, such as toluene or xylene. The resulting product is then oxidized using hydrogen peroxide to yield Irganox 1076.
Wissenschaftliche Forschungsanwendungen
Irganox 1076 has been extensively studied for its antioxidant properties and its potential applications in various fields. One of the major areas of research is in the field of polymer science, where Irganox 1076 is used as a stabilizer to prevent degradation of polymers during processing and storage. It has also been studied for its potential use in the food industry as a preservative and antioxidant.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[hydroxy-(1-propan-2-ylbenzimidazol-2-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c1-15(2)27-20-12-10-9-11-19(20)26-23(27)21(28)16-13-17(24(3,4)5)22(29)18(14-16)25(6,7)8/h9-15,21,28-29H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRBIRLMXCPHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-di-tert-butyl-4-{hydroxy[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5118601.png)
acetate](/img/structure/B5118614.png)

![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5118629.png)
![(3aS*,5S*,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5118636.png)

![N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)

![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5118669.png)

![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5118674.png)
![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)